molecular formula C34H70 B14624272 11-Methyltritriacontane CAS No. 58349-87-4

11-Methyltritriacontane

Cat. No.: B14624272
CAS No.: 58349-87-4
M. Wt: 478.9 g/mol
InChI Key: APTZUVKGEMGBII-UHFFFAOYSA-N
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Description

11-Methyltritriacontane is a long-chain hydrocarbon with the molecular formula C34H70 . It is a methyl-branched alkane, specifically a derivative of tritriacontane. This compound is notable for its presence in various natural sources and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11-Methyltritriacontane typically involves the alkylation of tritriacontane. This process can be achieved through the use of Grignard reagents or organolithium compounds. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is usually carried out in an anhydrous solvent like diethyl ether or tetrahydrofuran.

Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation of unsaturated precursors or the use of zeolite catalysts to facilitate the alkylation process. These methods are designed to maximize yield and purity while minimizing environmental impact.

Chemical Reactions Analysis

Types of Reactions: 11-Methyltritriacontane primarily undergoes reactions typical of alkanes, such as:

    Oxidation: This can occur under harsh conditions, leading to the formation of alcohols, aldehydes, or carboxylic acids.

    Reduction: Although less common, reduction reactions can further saturate the molecule.

    Substitution: Halogenation is a common substitution reaction, where hydrogen atoms are replaced by halogens like chlorine or bromine.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogens in the presence of UV light or radical initiators.

Major Products:

    Oxidation: Alcohols, aldehydes, carboxylic acids.

    Reduction: More saturated hydrocarbons.

    Substitution: Halogenated alkanes.

Scientific Research Applications

11-Methyltritriacontane has several applications in scientific research:

    Chemistry: Used as a standard in gas chromatography for the analysis of complex mixtures.

    Biology: Studied for its role in the cuticular hydrocarbons of insects, which are involved in communication and protection.

    Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

    Industry: Utilized in the production of lubricants and as a component in specialty waxes.

Mechanism of Action

The mechanism of action of 11-Methyltritriacontane is primarily physical rather than chemical. In biological systems, it interacts with lipid membranes, affecting their fluidity and permeability. Its hydrophobic nature allows it to integrate into lipid bilayers, influencing membrane-associated processes.

Comparison with Similar Compounds

    Tritriacontane: The parent hydrocarbon, lacking the methyl branch.

    13-Methyltritriacontane: Another methyl-branched isomer with the methyl group at a different position.

    Pentatriacontane: A longer-chain hydrocarbon with 35 carbon atoms.

Uniqueness: 11-Methyltritriacontane is unique due to its specific branching, which can influence its physical properties and interactions with other molecules. This branching can affect melting points, solubility, and reactivity compared to its linear and differently branched counterparts.

Properties

CAS No.

58349-87-4

Molecular Formula

C34H70

Molecular Weight

478.9 g/mol

IUPAC Name

11-methyltritriacontane

InChI

InChI=1S/C34H70/c1-4-6-8-10-12-14-15-16-17-18-19-20-21-22-23-24-25-27-29-31-33-34(3)32-30-28-26-13-11-9-7-5-2/h34H,4-33H2,1-3H3

InChI Key

APTZUVKGEMGBII-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCC(C)CCCCCCCCCC

Origin of Product

United States

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